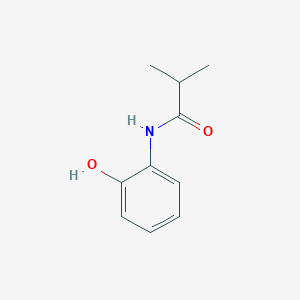

N-(2-hydroxyphenyl)-2-methylpropanamide

Descripción general

Descripción

La N-(2-hidroxifenil)-2-metilpropanamida es un compuesto químico con las siguientes propiedades:

Fórmula Molecular: C8H9NO2

Peso Molecular: 151.1626 g/mol

IUPAC Standard InChI: InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)

Métodos De Preparación

Rutas Sintéticas: La preparación sintética de la N-(2-hidroxifenil)-2-metilpropanamida involucra la acetilación de la 2-aminofenol. Aquí hay una ruta sintética común:

Métodos de Producción Industrial: La N-(2-hidroxifenil)-2-metilpropanamida no se produce industrialmente en grandes cantidades. sirve como un intermedio en la síntesis de compuestos farmacéuticos .

Análisis De Reacciones Químicas

Reacciones:

Acetilación: El compuesto se somete a acetilación, reemplazando el grupo amino con un grupo acetilo.

Hidrólisis: La N-(2-hidroxifenil)-2-metilpropanamida se puede hidrolizar de nuevo a 2-aminofenol en condiciones ácidas.

Acetilación: Anhídrido acético o cloruro de acetilo en presencia de una base (como la piridina).

Hidrólisis: Ácido diluido (por ejemplo, ácido clorhídrico).

Productos Principales: El producto principal de la acetilación es la N-(2-hidroxifenil)-2-metilpropanamida en sí.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Intermediate for Drug Synthesis

- N-(2-hydroxyphenyl)-2-methylpropanamide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in acetylation reactions, which are crucial for modifying biological molecules and enhancing their therapeutic efficacy.

Potential Biological Activities

- Preliminary studies suggest that derivatives of 2-aminophenol have antimicrobial and anticancer properties. The compound's ability to modify functional groups can lead to the development of new drugs targeting specific diseases .

Chemical Research

Synthetic Routes

- The synthesis of this compound typically involves acetylation of 2-aminophenol using acetic anhydride or acetyl chloride. This reaction is conducted under controlled conditions to optimize yield and purity.

Reactions and Mechanisms

- The compound undergoes various chemical reactions, including:

- Acetylation: Converts the amino group into an acetyl group.

- Hydrolysis: Can revert back to 2-aminophenol under acidic conditions.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Acetylation | Acetic anhydride | Base (e.g., pyridine) | This compound |

| Hydrolysis | Dilute acid (HCl) | Acidic conditions | 2-aminophenol |

Research has demonstrated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties: Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Effects: There is ongoing research into the anticancer properties of related compounds, focusing on their mechanisms of action against different cancer cell lines.

Synthetic Methodologies

Recent advancements in synthetic strategies have improved the efficiency of producing benzoxazole derivatives from 2-aminophenol:

Mecanismo De Acción

El mecanismo de acción exacto para la N-(2-hidroxifenil)-2-metilpropanamida no está bien documentado. su reacción de acetilación sugiere que puede modificar moléculas biológicas mediante la acetilación de grupos funcionales.

Comparación Con Compuestos Similares

La N-(2-hidroxifenil)-2-metilpropanamida es única debido a su patrón específico de sustitución. Compuestos similares incluyen la acetanilida y otros fenoles acetilados.

Actividad Biológica

N-(2-hydroxyphenyl)-2-methylpropanamide, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its biological activity. The compound's structure can be represented as follows:

Target Interactions

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its mechanism primarily involves the modulation of biochemical pathways associated with apoptosis and cell proliferation.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is mediated through the accumulation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, akin to other compounds in its class. For instance, it has been reported to affect dihydroceramide Δ4-desaturase 1 (DEGS1) activity, which plays a role in ceramide metabolism and cell signaling.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through ROS generation. |

| Antimicrobial | Exhibits antimicrobial properties against specific bacterial strains. |

| Anti-inflammatory | Potentially reduces inflammation markers in vitro. |

| Analgesic | May provide pain relief through modulation of pain pathways. |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different contexts.

- Anticancer Activity :

- Antimicrobial Properties :

- Inflammation Modulation :

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHKGYSSGAHTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.